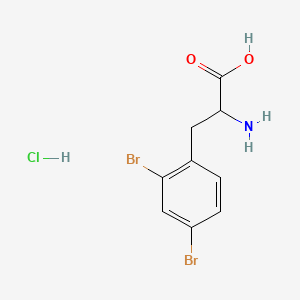
2-Amino-3-(2,4-dibromophenyl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes an amino group, a dibromophenyl group, and a propanoic acid moiety. This compound is often used in various fields, including pharmaceuticals, material science, and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride typically involves the bromination of a phenylalanine derivative followed by the introduction of the amino group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives.
科学的研究の応用
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity and specificity, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is unique due to the presence of two bromine atoms at the 2 and 4 positions of the phenyl ring. This specific substitution pattern can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to other similar compounds.
特性
分子式 |
C9H10Br2ClNO2 |
|---|---|
分子量 |
359.44 g/mol |
IUPAC名 |
2-amino-3-(2,4-dibromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Br2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChIキー |
VHJGVAUQJCFBSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)


![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)








![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)
